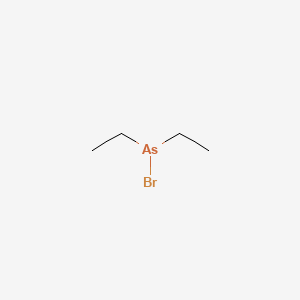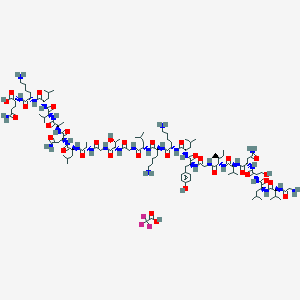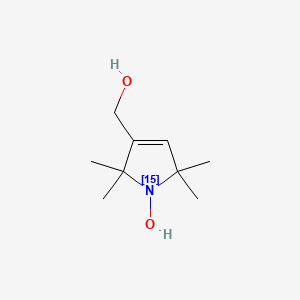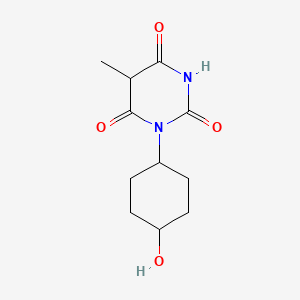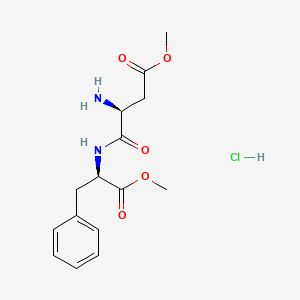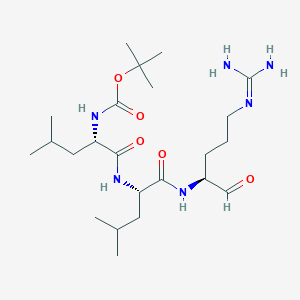
tert-butyl (S)-1-((S)-1-((S)-5-guanidino-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Boc-Deacetylleupeptin, also known as Nα-t-Boc-Leu-Leu-Arg-al, is a synthetic peptide derivative. It is a modified form of leupeptin, a naturally occurring protease inhibitor. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Boc-Deacetylleupeptin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The Boc group is introduced to protect the amino groups during the synthesis process. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of alpha-Boc-Deacetylleupeptin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of robust resins and optimized reaction conditions are crucial for large-scale production .
化学反応の分析
Types of Reactions
Alpha-Boc-Deacetylleupeptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Alpha-Boc-Deacetylleupeptin has a wide range of applications in scientific research:
作用機序
Alpha-Boc-Deacetylleupeptin exerts its effects by inhibiting proteases, enzymes that break down proteins. The Boc group protects the amino terminus, allowing the compound to interact with the active site of proteases, thereby preventing substrate binding and subsequent protein degradation . The molecular targets include serine and cysteine proteases, which are involved in various cellular processes .
類似化合物との比較
Similar Compounds
Fmoc-Leupeptin: Another derivative with a different protecting group, used in similar applications but with different stability and solubility profiles.
Uniqueness
Alpha-Boc-Deacetylleupeptin stands out due to its enhanced stability and solubility, making it more suitable for various research and industrial applications. The presence of the Boc group also allows for selective deprotection under mild acidic conditions, providing greater control over the synthesis process .
特性
分子式 |
C23H44N6O5 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C23H44N6O5/c1-14(2)11-17(19(31)27-16(13-30)9-8-10-26-21(24)25)28-20(32)18(12-15(3)4)29-22(33)34-23(5,6)7/h13-18H,8-12H2,1-7H3,(H,27,31)(H,28,32)(H,29,33)(H4,24,25,26)/t16-,17-,18-/m0/s1 |
InChIキー |
DBKWAMISRGINGJ-BZSNNMDCSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


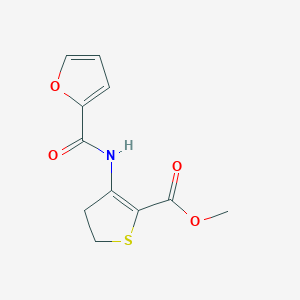


![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
